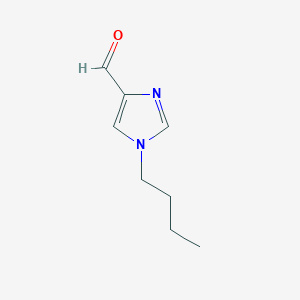
2-(Azetidin-1-yl)ethan-1-amine
Overview
Description
2-(Azetidin-1-yl)ethan-1-amine, commonly known as AZA, is an organic compound with a unique structure and a variety of applications. It is a heterocyclic amine that is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fragrances. AZA is also a key component in the synthesis of other heterocyclic compounds, such as imidazoles and pyrrolidines. AZA has recently been found to have a variety of biochemical and physiological effects, making it a promising research tool for scientists.
Scientific Research Applications
Antimicrobial Agents
2-(Azetidin-1-yl)ethan-1-amine derivatives have been synthesized for potential applications as antimicrobial agents. Novel azetidin-2-ones were developed, which exhibited promising antimicrobial activity (Ansari & Lal, 2009).
Synthesis of Amino Acid Derivatives
The compound has been utilized in the synthesis of chiral donor–acceptor azetines. These reactants are used for creating amino acid derivatives, including those of peptides and natural products. This showcases its importance in the field of chemistry and biology (Marichev et al., 2019).
Macrocyclic Compound Synthesis
In the synthesis of functionalized macrocycles, derivatives of this compound were used. These macrocycles have diverse applications, including in materials science (Bernhardt et al., 2004).
Polyamine Synthesis
The compound is involved in the synthesis of polyamines. Its azetidine ring plays a key role in forming quadridentate amines, useful in various chemical applications (Harrowfield et al., 2002).
Reactivity in Organic Chemistry
The reactivity of 3-oxo-β-lactams with respect to primary amines, involving this compound derivatives, has been explored. This has implications for understanding complex organic reactions (Piens et al., 2017).
Synthesis of Novel Compounds
Its derivatives have been used to synthesize novel (S)-1-(heteroaryl)ethan-1-amines, showcasing its versatility in the creation of new organic compounds (Svete et al., 2015).
Antioxidant Properties
Studies have explored the antioxidant properties of new thiazole derivatives involving this compound, contributing to the understanding of antioxidant activities in novel compounds (Jaishree et al., 2012).
Anti-Inflammatory Activities
Certain derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, a compound related to this compound, have shown potential anti-inflammatory effects (Sharma et al., 2013).
Synthon for Biologically Important Compounds
Azetidin-2-one, closely related to this compound, has been recognized as a valuable building block for synthesizing a variety of biologically significant molecules (Deshmukh et al., 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Azetidin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in ring-opening polymerization reactions, which are crucial for the synthesis of polyamines . These polyamines are essential for cellular functions such as DNA stabilization, gene expression, and enzyme activity. The interaction of this compound with these biomolecules is primarily through covalent bonding, which alters the structural and functional properties of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation is achieved through its interaction with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell proliferation rates, apoptosis, and metabolic activity . These temporal effects are likely due to the cumulative impact of the compound on various cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal adverse effects, with no significant toxicity observed . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. This threshold varies depending on the specific animal model and the physiological context.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell . For instance, it has been shown to participate in the synthesis of polyamines, which are crucial for cellular functions such as DNA stabilization and gene expression . Additionally, this compound can affect the levels of specific metabolites by altering the activity of key metabolic enzymes. These changes in metabolite levels can have downstream effects on various cellular processes, including energy production, biosynthesis, and signal transduction.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. Additionally, binding proteins can sequester this compound in specific cellular compartments, thereby influencing its activity and function. The distribution of the compound within tissues is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . These localization signals ensure that this compound exerts its effects in the appropriate cellular context, thereby maximizing its biological activity.
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYLJLIMZMKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314990 | |
| Record name | 1-Azetidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795299-77-3 | |
| Record name | 1-Azetidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795299-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azetidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)





